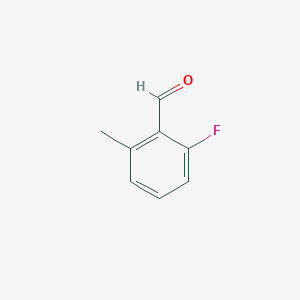

2-Fluoro-6-methylbenzaldehyde

Description

Overview of Benzaldehyde (B42025) Derivatives in Life Sciences and Biology

Benzaldehyde and its derivatives are a class of organic compounds extensively studied in life sciences and biology. ontosight.ai They serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. Various benzaldehyde derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net Their ability to participate in various chemical reactions allows for the creation of diverse molecular scaffolds, making them valuable in the exploration of new therapeutic agents. researchgate.netoup.com

Specific Context of 2-Fluoro-6-methylbenzaldehyde within Fluorinated Aromatic Aldehydes

This compound is a fluorinated aromatic aldehyde that has garnered significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a fluorine atom and a methyl group ortho to the aldehyde, creates a unique electronic and steric environment. This specific substitution pattern influences its reactivity and makes it a valuable intermediate for the synthesis of complex pharmaceutical and agrochemical compounds. cookechem.com The presence of the fluorine atom can enhance the biological activity of its derivatives, making it a key building block in drug discovery programs.

Physicochemical Properties of this compound

The distinct arrangement of atoms in this compound gives rise to its specific physical and chemical characteristics. These properties are fundamental to its handling, reactivity, and applications in various synthetic processes.

Molecular Structure and Key Identifiers

This compound is an aromatic compound with the molecular formula C₈H₇FO. Its structure consists of a benzene (B151609) ring substituted with a fluorine atom at position 2, a methyl group at position 6, and a formyl (aldehyde) group at position 1.

| Property | Value |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol |

| CAS Number | 117752-04-2 cookechem.com |

| InChI Key | BGQBJWPZBBMKEI-UHFFFAOYSA-N sigmaaldrich.com |

Tabulated Physical and Chemical Properties

The physical state and solubility of this compound are important considerations for its use in the laboratory.

| Property | Value |

| Physical State | Liquid sigmaaldrich.com |

| Density | 1.151 g/mL at 20 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.525 sigmaaldrich.com |

Synthesis and Manufacturing of this compound

The preparation of this compound can be achieved through various synthetic routes, with the oxidation of the corresponding alcohol being a common and effective method.

Common Synthetic Routes

A prevalent method for synthesizing this compound involves the oxidation of 2-fluoro-6-methylbenzyl alcohol. This reaction is often carried out using mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Precursors and Reagents

The primary precursor for the synthesis of this compound is 2-fluoro-6-methylbenzylamine, which can be oxidized to the desired aldehyde. Another starting material is 2-fluoro-6-methylbenzonitrile (B188161), which can be reduced to the amine and then oxidized.

Spectroscopic Analysis of this compound

Spectroscopic techniques are essential for confirming the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

¹H NMR and ¹³C NMR Spectral Data

The ¹H NMR and ¹³C NMR spectra of this compound provide detailed information about the arrangement of hydrogen and carbon atoms in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | Signals for aromatic protons, the aldehyde proton, and the methyl protons. |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, and the methyl carbon. |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Chemical Reactivity and Derivatization

The aldehyde functional group in this compound is the primary site of its chemical reactivity, allowing for a variety of transformations to produce more complex molecules.

Oxidation and Reduction Reactions

The aldehyde group can be readily oxidized to a carboxylic acid, forming 2-fluoro-6-methylbenzoic acid. Conversely, it can be reduced to a primary alcohol, yielding 2-fluoro-6-methylbenzyl alcohol.

Nucleophilic Addition and Condensation Reactions

As an aldehyde, this compound is susceptible to nucleophilic addition reactions at the carbonyl carbon. It can also undergo condensation reactions with amines to form imines.

Applications in Research and Industry

The unique structural features of this compound make it a valuable building block in several areas of chemical science.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. cookechem.com The presence of the fluorine atom can impart desirable properties to the final drug molecule, such as increased potency and metabolic stability.

Role in Agrochemical Development

In the agrochemical industry, this compound is used to create new pesticides and herbicides. The fluorinated moiety can enhance the biological activity and selectivity of these products.

Comparative Analysis with Other Isomers

The biological and chemical properties of fluorinated methylbenzaldehydes are highly dependent on the relative positions of the substituents on the benzene ring.

2-Fluoro-4-methylbenzaldehyde

The isomer 2-Fluoro-4-methylbenzaldehyde, with the methyl group in the para position relative to the fluorine atom, exhibits different reactivity due to altered electronic and steric effects. cymitquimica.comsmolecule.com This can influence its utility in synthetic applications and the biological activity of its derivatives.

Other Positional Isomers

Other isomers, such as those with different halogen substitutions or alternative arrangements of the fluoro and methyl groups, will also display unique properties. For instance, replacing fluorine with chlorine, as in 2-Chloro-6-methylbenzaldehyde, can significantly alter the compound's reactivity and potential biological effects. biosynth.com

Recent Advances and Future Outlook

Research involving this compound and related fluorinated compounds continues to evolve, driven by the demand for novel molecules with specific functions.

Innovations in Synthesis and Catalysis

Recent advancements focus on developing more efficient and environmentally friendly methods for synthesizing fluorinated benzaldehydes. This includes the use of novel catalysts and flow chemistry techniques to improve yields and reduce waste.

Emerging Applications in Materials Science

Beyond its traditional use in pharmaceuticals and agrochemicals, there is growing interest in using this compound as a precursor for advanced materials. Its aromatic and fluorinated nature can be exploited to create polymers and other materials with unique optical and electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQBJWPZBBMKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556871 | |

| Record name | 2-Fluoro-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117752-04-2 | |

| Record name | 2-Fluoro-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Fluoro 6 Methylbenzaldehyde

Established and Novel Synthetic Pathways to 2-Fluoro-6-methylbenzaldehyde

The preparation of this compound can be achieved through several distinct synthetic routes, each starting from different precursors and employing various reagents and reaction conditions.

Halogenation and Functional Group Introduction Strategies

One common strategy involves the initial halogenation of a suitable aromatic precursor, followed by the introduction of the aldehyde and fluoro groups. For instance, the synthesis can commence with a methylated aromatic compound, which is then subjected to halogenation to introduce a leaving group that can be later displaced or used to direct subsequent functionalization. The precise sequence of these introductions is critical to achieving the desired substitution pattern due to the directing effects of the existing substituents on the aromatic ring.

Approaches from Methylbenzaldehyde Precursors

Another synthetic avenue begins with a methylbenzaldehyde derivative. A notable example is the formylation of 1-fluoro-2-methylbenzene to produce 2-fluoro-3-methylbenzaldehyde. d-nb.info This method introduces the aldehyde group onto a pre-fluorinated and methylated aromatic ring. The reaction is typically carried out using n-butyllithium (n-BuLi) and N,N-dimethylformamide (DMF). d-nb.info The yield for this specific transformation has been reported to be 62%. d-nb.info

A similar approach involves the formylation of fluorinated aromatic derivatives through a reaction with carbon monoxide and aluminum chloride at relatively low pressure and temperature. google.com This process can be catalyzed by a small amount of an acid, such as aqueous hydrochloric acid. google.com For example, the formylation of 3-fluorotoluene (B1676563) has been shown to produce a mixture of 4-fluoro-2-methylbenzaldehyde (B1304903) and 2-fluoro-4-methylbenzaldehyde. google.com

Conversion from Related Fluorinated Anilines and Benzonitriles

Fluorinated anilines and benzonitriles serve as versatile precursors for the synthesis of this compound. For instance, 2-Fluoro-6-methylbenzylamine can be oxidized to form this compound. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Similarly, fluorinated benzonitriles can be converted to the corresponding aldehyde. One method involves the reduction of the nitrile group to an amine, which is then oxidized to the aldehyde. For example, 2-fluoro-6-methylbenzonitrile (B188161) can be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield 2-fluoro-6-methylbenzylamine, which can then be oxidized. Another approach is the catalytic hydrogenation of the benzonitrile (B105546) in the presence of a catalyst such as Raney nickel under high pressure and temperature. The resulting primary amine can then be converted to the aldehyde.

Discussion of Direct Fluorination Techniques on Benzaldehyde (B42025) Derivatives

Direct fluorination of benzaldehyde derivatives using elemental fluorine presents a potential route to fluorinated benzaldehydes. acs.orgacs.org However, this method often leads to a mixture of products, including fluorobenzaldehydes and benzoyl fluorides. The ratio of these products is highly dependent on the nature of the substituents on the aromatic ring. acs.orgacs.org Electron-donating groups, such as methyl (CH₃) or methoxy (B1213986) (OCH₃), tend to favor fluorination of the aromatic ring, while electron-withdrawing groups like nitro (NO₂) or cyano (CN) predominantly lead to the formation of benzoyl fluoride (B91410) derivatives. acs.orgacs.org

For example, the direct fluorination of benzaldehyde itself in acetonitrile (B52724) at 0 °C results in a mixture of ortho, meta, and para-fluorobenzaldehyde, along with benzoyl fluoride. acs.org In the case of substituted benzaldehydes, 4-methylbenzaldehyde (B123495) yields fluoroaromatic products exclusively, with no benzoyl fluoride being observed. acs.org This suggests that for a substrate like 2-methylbenzaldehyde (B42018), direct fluorination could potentially yield this compound, although the regioselectivity would need to be carefully controlled to favor fluorination at the desired position. Separation of the ring-fluorinated products from benzoyl fluoride side products can be achieved by esterification of the benzoyl fluorides. acs.orgacs.org Both conventional batch and continuous flow techniques have been employed for these direct fluorination reactions. acs.orgacs.org

Advanced Catalytic Systems in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. In the context of this compound synthesis, palladium-catalyzed reactions have emerged as a powerful tool.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions offer a versatile method for the synthesis of substituted benzaldehydes. One such approach is the Suzuki-Miyaura coupling, which can be used to form a carbon-carbon bond between an aryl halide and a boronic acid derivative. While not a direct synthesis of the target molecule from simple precursors, this methodology is relevant for creating related structures. For instance, a palladium-catalyzed coupling between 2-fluoro-6-methylphenylboronic acid and a formyl equivalent could theoretically yield this compound.

More directly, palladium catalysis has been employed for the C-H functionalization of benzaldehydes. The Sorensen group described a direct palladium-catalyzed ortho-C–H fluorination of benzaldehydes using orthanilic acids as transient directing groups. beilstein-journals.orgresearchgate.net This method utilizes an electrophilic fluorinating reagent, such as 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salts. beilstein-journals.orgresearchgate.net This strategy allows for the selective introduction of a fluorine atom at the position ortho to the aldehyde group, which is a key step in the synthesis of this compound from a 2-methylbenzaldehyde precursor. The use of a transient directing group is an elegant way to achieve regioselectivity in C-H activation. researchgate.net

Mechanochemical Protocols

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a powerful, solvent-free alternative to traditional solution-phase synthesis. Techniques such as grinding and twin-screw extrusion have been applied to reactions involving benzaldehyde derivatives, demonstrating high efficiency and reduced environmental impact. rsc.orgmdpi.com Recognized by IUPAC as a world-changing technology, mechanochemical protocols can enhance reaction rates and, in some cases, yield products that are inaccessible in solution. mdpi.com

One-pot synthesis of aldimines from benzaldehydes has been successfully demonstrated using both mortar-and-pestle grinding and single-screw extrusion. rsc.org In these processes, the solid reactants are combined and subjected to mechanical energy, which generates frictional heat and facilitates the reaction. For instance, the reaction of 2-fluorobenzaldehyde (B47322) with an amine proceeds faster than with unsubstituted benzaldehyde. rsc.org This is attributed to the fluorine atom's electron-withdrawing effect, which increases the electrophilicity of the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack. rsc.org

Optimization of mechanochemical reactions involves systematically adjusting parameters such as temperature, screw speed (in extrusion), and reaction time to maximize yield. rsc.org

Table 1: Optimization of Aldimine Synthesis from 2-Fluorobenzaldehyde via Single Screw Extrusion

| Entry | Temperature (°C) | Screw Speed (rpm) | Residence Time (min) | Yield (%) |

| 1 | Room Temp | 90 | 6 | Reaction Initiated |

| 2 | 90 | 90 | 10 | Incomplete |

| 3 | 90 | 90 | 30 | Good |

| 4 | 120 | 90 | 20 | >90 |

This table is illustrative of optimization studies in mechanochemical synthesis, based on findings for similar reactions. Data shows that increasing temperature can significantly improve reaction efficiency and yield. rsc.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of this compound and its derivatives, several green approaches have been developed that offer significant advantages over conventional methods.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an energy-efficient activation method. mdpi.com Ultrasonic irradiation has been shown to improve yields and shorten reaction times for spatially hindered aldehydes, including 2-fluoro substituted variants, often without the need for a catalyst. mdpi.com For example, reactions of 2-fluorobenzaldehyde under ultrasonic conditions (40 kHz) can proceed to completion in as little as 35 minutes with good yields. mdpi.com

Solvent-Free Ball Milling: As a mechanochemical technique, ball milling is inherently a green protocol. By eliminating bulk solvents, it significantly reduces chemical waste. mdpi.comrsc.org Reactions performed under ball-milling conditions, such as the synthesis of 2-amino-3-cyano-4H-pyrans from aromatic aldehydes, proceed with high to quantitative yields at ambient temperature. rsc.org This approach avoids hazardous transition metal catalysts and simplifies work-up procedures, making it a cost-effective and environmentally benign option. rsc.org

Catalyst-Free Reactions: Developing synthetic routes that operate under catalyst- and solvent-free conditions represents a highly atom-economical and green approach. beilstein-journals.org For example, the direct benzylic addition of azaarenes to aromatic aldehydes has been achieved by simply heating the neat reactants. This method avoids the use of toxic transition metal catalysts and hazardous solvents, aligning with green chemistry principles. beilstein-journals.org

Chemo- and Regioselectivity in Synthetic Transformations

Achieving chemo- and regioselectivity is critical when synthesizing substituted benzaldehydes like this compound. The challenge lies in directing a reaction to a specific functional group or a particular position on the aromatic ring, avoiding unwanted side products.

The inherent electronic properties of the substituents play a passive role in directing reactions. In the Vilsmeier-Haack formylation of 1-fluoro-3-methylbenzene, the electron-donating methyl group and the electron-withdrawing, ortho-para directing fluorine atom guide the introduction of the formyl (-CHO) group to the desired position to yield this compound.

A more advanced and precise method for controlling regioselectivity involves the use of a transient directing group (TDG). This strategy allows for the selective functionalization of otherwise unreactive C-H bonds. researchgate.net In the context of ortho-methyl benzaldehydes, this approach can be used to control whether a cross-coupling reaction occurs at the benzylic C(sp³)–H bond of the methyl group or at a C(sp²)–H bond on the aromatic ring. researchgate.net

The outcome is controlled by the choice of the TDG and the oxidant. The TDG, typically an amino acid or derivative, reversibly forms an imine with the benzaldehyde. This imine then chelates with a palladium catalyst to form a palladacycle intermediate, bringing the catalyst into proximity with a specific C-H bond. researchgate.net

Table 2: Regiodivergent Cross-Coupling of o-Methyl Benzaldehydes Controlled by Transient Directing Groups

| Transient Directing Group (TDG) | Oxidant | Site of C-H Activation | Product Type |

| Anthranilic Acid | [F+] Reagent | Aromatic C(sp²)–H | Phenyl Benzaldehydes |

| Acetohydrazide | K₂S₂O₈ | Benzylic C(sp³)–H | Benzyl Benzaldehydes |

This table illustrates the principle of regiodivergent synthesis, where different combinations of transient directing groups and oxidants steer the reaction to different positions on the starting material. researchgate.net

This strategy provides a powerful tool for synthesizing complex molecules by enabling selective functionalization that would be difficult to achieve through conventional methods. researchgate.netacs.org

Scalability and Industrial Production Considerations

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of safety, cost, efficiency, and robustness. For this compound and its derivatives, several synthetic methods show promise for large-scale applications.

Methods based on the reaction of readily available starting materials are often favored for their scalability. For instance, certain multi-step syntheses of related compounds have been deemed suitable for preparing kilogram quantities without the need to isolate intermediates, which streamlines the production process. researchgate.net

For industrial adaptations, continuous flow reactors offer significant advantages over batch processing. They allow for better control of reaction parameters like temperature and pressure, leading to improved yield, purity, and safety. The efficiency of catalysts is also a major factor; processes that can operate at a high substrate-to-catalyst ratio are more economically viable on an industrial scale. researchgate.net

Even modern green chemistry approaches are being developed with scalability in mind. Catalyst- and solvent-free reactions have been successfully conducted on a gram scale, demonstrating their potential for larger-scale applications without a drastic decrease in yield. beilstein-journals.org Furthermore, industrial processes utilizing catalysis for benzaldehyde synthesis have shown proven scalability. smolecule.com

Chemical Reactivity and Derivatization of 2 Fluoro 6 Methylbenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group is a primary site for chemical transformations, characterized by the electrophilic nature of its carbonyl carbon. This makes it a target for a wide array of nucleophilic and condensation reactions.

The carbonyl group in 2-fluoro-6-methylbenzaldehyde readily undergoes nucleophilic addition. smolecule.com Organometallic reagents, such as Grignard and organolithium reagents, attack the electrophilic carbonyl carbon to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction with a Grignard reagent like methylmagnesium chloride, followed by acidic workup, would yield a secondary alcohol. masterorganicchemistry.com A patent describes a general method for preparing halogenated methylbenzaldehydes via Grignard reaction, where a Grignard reagent is reacted with N,N-dimethylformamide (DMF) to introduce the aldehyde group. google.comgoogle.com

Reduction of the aldehyde to a primary alcohol, 2-fluoro-6-methylbenzyl alcohol, is another key nucleophilic addition reaction. This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Reagent | Product | Reference(s) |

|---|---|---|---|

| Grignard Reaction | Methylmagnesium Chloride, then H₃O⁺ | 1-(2-Fluoro-6-methylphenyl)ethanol | masterorganicchemistry.commasterorganicchemistry.com |

| Reduction | Sodium Borohydride (NaBH₄) | 2-Fluoro-6-methylbenzyl alcohol | smolecule.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-Fluoro-6-methylbenzyl alcohol | smolecule.com |

Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically an amine, to form an imine or Schiff base, with the elimination of a water molecule. bohrium.comresearchgate.net These reactions are fundamental in synthetic organic chemistry. researchgate.net For example, this compound can react with hydrazine (B178648) hydrate (B1144303) in the presence of hydrochloric acid to form a hydrazone intermediate, which can then be isolated as a hydrochloride salt. The formation of Schiff bases is a common strategy in the synthesis of various heterocyclic compounds and ligands for metal complexes. bohrium.comscience.gov

Another important class of condensation reactions is the Knoevenagel condensation. While specific examples with this compound are not prevalent in the search results, its analogue, 2-chloro-6-fluorobenzaldehyde, undergoes a piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate. chemicalbook.com

Table 2: Examples of Condensation Reactions

| Nucleophile | Reaction Type | Product Type | Reference(s) |

|---|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base Formation | N-(2-Fluoro-6-methylbenzylidene)alkanamine | researchgate.net |

| Hydrazine Hydrate | Hydrazone Formation | (2-Fluoro-6-methylphenyl)hydrazine |

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. libretexts.org It involves the reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent). libretexts.orgmasterorganicchemistry.com This reaction is highly versatile and allows for the synthesis of a wide range of substituted alkenes. libretexts.org For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-fluoro-2-methyl-3-vinylbenzene. libretexts.org The reaction mechanism is believed to proceed through a [2+2] cycloaddition to form a short-lived oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

While the term "Benzene Ring Functionalization" is broad, reactions originating at the aldehyde can lead to new structures. For instance, an intramolecular Wittig reaction, where the phosphonium ylide is part of the same molecule, can be used to form heterocyclic rings. beilstein-journals.org

Table 3: Example of Wittig Reaction

| Wittig Reagent | Product | Reference(s) |

|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Fluoro-2-methyl-3-vinylbenzene | libretexts.org |

Aromatic Substitution Reactions of the Fluorinated Toluene Ring

The substituents on the benzene (B151609) ring—fluoro, methyl, and formyl (aldehyde)—direct the regiochemical outcome of aromatic substitution reactions. The aldehyde group is deactivating and generally directs incoming electrophiles to the meta position. The methyl group is activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The interplay of these directing effects determines the reactivity and selectivity of the aromatic ring.

In electrophilic aromatic substitution, the existing substituents dictate the position of the incoming electrophile. For this compound, the directing effects are complex. The strongly deactivating aldehyde group directs to the C4 and C5 positions (meta). The activating methyl group directs to the C3 and C5 positions (ortho and para), and the deactivating fluoro group directs to the C3 and C5 positions (ortho and para). The C5 position is sterically hindered. The C3 position is activated by the methyl group but adjacent to the bulky aldehyde. The C4 position is meta to the aldehyde and para to the fluorine. Therefore, predicting the major product can be challenging and is often influenced by reaction conditions. For a related compound, 6-bromo-3-fluoro-2-hydroxybenzaldehyde, nitration occurs at the 4-position, para to the strongly activating hydroxyl group.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily involving the displacement of the fluorine atom. This reaction requires the presence of a strong electron-withdrawing group ortho or para to the leaving group. In this molecule, the aldehyde group is ortho to the fluorine atom, which facilitates the attack of a nucleophile. d-nb.info The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. d-nb.info

The fluorine atom can be replaced by various nucleophiles, such as amines or thiols, to yield substituted benzaldehyde (B42025) derivatives. This pathway is significant for synthesizing diverse structures. For instance, in a study on a related compound, 2-chloro-6-fluorobenzaldehyde, the fluorine was displaced in a nucleophilic substitution reaction. acs.org

Table 4: Potential Aromatic Substitution Reactions

| Reaction Type | Reagent/Conditions | Potential Product(s) | Reference(s) |

|---|---|---|---|

| EAS (Nitration) | HNO₃/H₂SO₄ | 4-Nitro-2-fluoro-6-methylbenzaldehyde | |

| SNAr | Amine (R₂NH) | 2-(Dialkylamino)-6-methylbenzaldehyde |

Formation of Key Intermediates and Building Blocks

This compound serves as a valuable precursor for a variety of molecular scaffolds, including heterocyclic systems and functionalized aromatic compounds. Its aldehyde group readily participates in condensation, oxidation, and reduction reactions to yield key synthetic intermediates.

Synthesis of Benzosuberone Cores

While fluorinated benzosuberone derivatives are significant in medicinal chemistry, direct synthetic routes originating from this compound to form benzosuberone cores are not prominently documented in the reviewed literature. rsc.org Compounds like 8-fluoro-1-benzosuberone (B1583975) are noted for their own synthetic utility and biological activity, but are typically synthesized via intramolecular cyclization of corresponding carboxylic acids rather than from ortho-fluoro-methyl benzaldehydes.

Precursors for Heterocyclic Systems (e.g., Hydroisoquinolines, Acridinones, Quinazolines)

Substituted benzaldehydes are fundamental in the synthesis of numerous heterocyclic structures. Although specific examples starting directly from this compound for all listed systems are not detailed, its participation in established synthetic methodologies can be inferred.

Hydroisoquinolines: The synthesis of substituted tetrahydroisoquinolines often involves precursors like substituted benzaldehydes. google.comgoogle.com However, specific methods detailing the use of this compound in Pictet-Spengler or related cyclization reactions to form hydroisoquinoline scaffolds were not identified in the surveyed literature.

Acridinones: The synthesis of acridinone (B8587238) structures can proceed from precursors derived from ortho-substituted benzoic acids. For instance, the analogous 2-chloro-6-methylbenzoic acid is a known precursor to 1-methyl-9(10H)-acridinone. chemsrc.com This suggests a potential, albeit indirect, pathway from this compound following its oxidation to the corresponding benzoic acid.

Quinazolines: Quinazoline derivatives are frequently synthesized through the condensation of an anthranilamide with an aldehyde. ajol.info This reaction is catalyzed by various acids and can be performed under solvent-free conditions. ajol.info The use of substituted benzaldehydes is a common practice in these syntheses to generate a diverse range of 2-substituted quinazolines and related quinazolinones. bibliotekanauki.placs.org A general method involves refluxing a mixture of the appropriate starting materials in a suitable solvent like glacial acetic acid. bibliotekanauki.pl

Table 1: General Conditions for Quinazoline Synthesis from Aldehydes

| Reactants | Catalyst/Solvent | Conditions | Product Type |

| 2-Anthranilamide, Aldehyde | Boric Acid | Solvent-free, 120 °C | 2,3-Dihydro-4(1H)-quinazolinone |

| Substituted Hydrazide, Aldehyde | Glacial Acetic Acid | Reflux, 6 h | Substituted Quinazoline |

This table represents generalized findings for the synthesis of quinazolines using various aldehydes. ajol.infobibliotekanauki.pl

Derivatization to Benzylamine (B48309) and Benzoic Acid Analogs

The aldehyde functional group is readily converted into other key functionalities such as amines and carboxylic acids, making this compound a useful starting point for producing benzylamine and benzoic acid analogs.

Benzylamine Analogs: The conversion of an aldehyde to a primary amine is typically achieved through reductive amination. smolecule.com This process involves the initial reaction of the aldehyde with ammonia (B1221849) to form an imine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride. While specific protocols for the reductive amination of this compound are not detailed, this represents a standard and plausible synthetic route. The resulting compound, 2-fluoro-6-methylbenzylamine, is a valuable intermediate in its own right.

Benzoic Acid Analogs: The oxidation of this compound yields 2-fluoro-6-methylbenzoic acid. This transformation is a common and efficient reaction. The resulting benzoic acid derivative is a key building block in the synthesis of various pharmaceutically active compounds, including epidermal growth factor receptor (EGFR) inhibitors and the C5a receptor antagonist avacopan. ossila.com

Incorporation into Chalcone (B49325) Structures

Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system, typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone (B1666503). nih.govrsc.org This base-catalyzed reaction is a robust method for forming new carbon-carbon bonds. nih.gov Substituted benzaldehydes are widely used to produce a variety of chalcone derivatives. nih.govresearchgate.net The reaction generally involves mixing the aldehyde and a substituted acetophenone in a solvent like ethanol (B145695) and adding a base such as sodium hydroxide. nih.gov

Table 2: General Procedure for Claisen-Schmidt Condensation

| Reactants | Catalyst/Solvent | Conditions | Product |

| Substituted Aldehyde, Substituted Acetophenone | NaOH / Ethanol | Ice bath, then room temperature for 2-3 h | Chalcone Derivative |

This table represents a generalized procedure for the synthesis of chalcones. nih.gov

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered on the aldehyde group, which can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation Reactions

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. This is a synthetically important transformation, as the resulting benzoic acid is a precursor for various bioactive molecules. ossila.com

Several oxidizing agents can be employed for this purpose. Classic reagents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). For analogous compounds like 2-chloro-6-methylbenzaldehyde, safer and more scalable oxidation systems have been developed using sodium chlorite (B76162) (NaClO₂) in combination with a scavenger like dimethyl sulfoxide (B87167) (DMSO) to manage hazardous byproducts. acs.org

Table 3: Common Oxidizing Agents for Converting Benzaldehydes to Benzoic Acids

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | A strong, traditional oxidizing agent. |

| Chromium Trioxide (CrO₃) | Acidic solution (e.g., Jones oxidation) | Effective but involves toxic chromium(VI). |

| Sodium Chlorite (NaClO₂) | Buffered aqueous solution, often with a chlorine scavenger | Considered a safer alternative for larger scale synthesis. acs.org |

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

2-Fluoro-6-methylbenzaldehyde serves as a key starting material for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents and specialty materials. ambeed.com Its aldehyde functionality allows for a range of chemical transformations, providing access to a diverse array of derivatives.

The reactivity of this compound is demonstrated in several common synthetic operations. It can be oxidized to form 2-fluoro-6-methylbenzoic acid, a precursor for various pharmaceuticals, including inhibitors of the epidermal growth factor receptor (EGFR) and the drug avacopan, which is used to treat certain autoimmune vasculitis conditions. ambeed.comgoogleapis.com Conversely, reduction of the aldehyde group yields 2-fluoro-6-methylbenzyl alcohol. ambeed.com The fluorine atom on the aromatic ring can also undergo nucleophilic substitution, allowing for the introduction of other functional groups. ambeed.com

A notable application of this compound as a building block is in the synthesis of molecules for the treatment of neurodegenerative diseases. For instance, it can be reacted with other molecules in a process such as reductive amination to construct more complex heterocyclic structures. google.com

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) or chromium trioxide | 2-Fluoro-6-methylbenzoic acid |

| Reduction | Sodium borohydride (B1222165) or lithium aluminum hydride | 2-Fluoro-6-methylbenzyl alcohol |

| Reductive Amination | Amine, Zinc Chloride, Sodium cyanoborohydride | Substituted benzylamine (B48309) |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., thiols) | Various substituted benzaldehydes |

This table summarizes common reactions where this compound is used as a starting material.

Synthesis of Fluorine-Containing Amino Acid Analogues

Fluorinated amino acids are of significant interest in medicinal chemistry and drug discovery as they can enhance the metabolic stability, binding affinity, and other properties of peptides and proteins. qut.edu.augoogleapis.com While a variety of methods exist for the synthesis of fluorinated aromatic amino acids, such as Negishi and Suzuki-Miyaura cross-coupling reactions, direct examples of the synthesis of amino acid analogues starting from this compound are not extensively documented in peer-reviewed literature. qut.edu.au

However, the chemical reactivity of this compound suggests its potential as a precursor in this field. The aldehyde group can, in principle, be converted into an amino acid functionality through established synthetic routes like the Strecker synthesis or by serving as an electrophile in aldol-type reactions with glycine (B1666218) equivalents followed by amination and other transformations. The presence of the fluoro-methyl substituted phenyl ring would thus be incorporated into the final amino acid structure.

Development of Optically Active Compounds

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical development. While this compound is an achiral molecule, its aldehyde group provides a handle for asymmetric transformations to generate optically active products.

The development of catalytic enantioselective methods for the addition of nucleophiles to aldehydes is a well-established field. ambeed.com For instance, the asymmetric allylation or aldol (B89426) reactions of benzaldehyde (B42025) derivatives can produce chiral alcohols with high enantiomeric excess. scribd.com Although specific examples detailing the use of this compound as a substrate in such enantioselective reactions are not readily found in the surveyed literature, its structural similarity to other benzaldehydes that undergo these reactions suggests its potential applicability. The electronic and steric effects of the ortho-fluoro and methyl groups would likely influence the stereochemical outcome of such reactions.

Design and Synthesis of Photo-Responsive Materials

This compound belongs to the class of ortho-methyl benzaldehyde (o-MBA) derivatives, which are known for their photochemical reactivity and are used in the design of photo-responsive materials. qut.edu.au This reactivity stems from their ability to undergo a photo-induced intramolecular hydrogen atom transfer, leading to the formation of a highly reactive intermediate known as an o-quinodimethane (o-QDM).

The o-QDM intermediates generated from o-MBA derivatives are electron-rich dienes that can readily participate in Diels-Alder cycloaddition reactions with suitable dienophiles, such as maleimides. google.com This light-induced ligation is a powerful tool for creating covalent bonds with high spatiotemporal control, which has applications in bioconjugation, surface patterning, and the formation of complex polymer architectures. qut.edu.au The use of visible light is particularly advantageous as it is less damaging to biological samples and allows for deeper tissue penetration compared to UV light.

The photochemical properties of o-MBA derivatives can be tuned by altering the substituents on the aromatic ring. For example, the introduction of a thioether group can shift the absorption spectrum to longer wavelengths, enabling ligation with visible light. The quantum yield and wavelength-dependent reactivity of these compounds can be precisely controlled, allowing for the development of λ-orthogonal systems where different o-MBA derivatives in the same mixture can be selectively activated by using different wavelengths of light. This opens up possibilities for creating complex, multi-functional materials in a highly controlled manner. qut.edu.au

Table 2: Photochemical Properties of Substituted o-Methylbenzaldehydes

| Derivative Type | Key Feature | Photochemical Reaction | Application |

|---|---|---|---|

| Generic o-MBA | Photo-induced formation of o-quinodimethane (o-QDM) | Diels-Alder cycloaddition with dienophiles | Photo-ligation, polymer cross-linking |

| Thioether-substituted o-MBA | Red-shifted absorption spectrum | Visible light-induced ligation | λ-orthogonal systems, bioconjugation |

| Alkoxy-substituted o-MBA | Different absorption and reactivity profile compared to thioether derivatives | Wavelength-selective ligation | Design of complex photo-responsive materials |

This table highlights the influence of substituents on the photochemical behavior of ortho-methyl benzaldehyde derivatives and their applications.

Medicinal Chemistry and Pharmaceutical Research Endeavors

Precursor for Active Pharmaceutical Ingredients (APIs)

2-Fluoro-6-methylbenzaldehyde, and its direct oxidation product, 2-fluoro-6-methylbenzoic acid, are recognized as key building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). ossila.com The presence of the fluoro and methyl groups ortho to the reactive aldehyde or carboxylate functionality provides a unique steric and electronic environment that can be exploited in multi-step synthetic sequences.

Furthermore, 2-fluoro-6-methylbenzoic acid has been utilized in the synthesis of potent epidermal growth factor receptor (EGFR) inhibitors. ossila.com In these synthetic routes, the methyl group of 2-fluoro-6-methylbenzoic acid can undergo radical bromination, which then allows for further functionalization, while the carboxylic acid is used to form an amide linkage with another part of the target molecule. ossila.com

| API/Drug Candidate | Precursor Derived from this compound | Therapeutic Target/Indication |

| Avacopan | 2-Fluoro-6-methylbenzoyl chloride | C5aR1 antagonist for ANCA-associated vasculitis |

| EGFR Inhibitor | 2-Fluoro-6-methylbenzoic acid | Epidermal Growth Factor Receptor (EGFR) for cancer therapy |

Design and Synthesis of Novel Drug Candidates

The structural features of this compound make it an attractive scaffold for the development of new drug candidates with a variety of therapeutic actions.

While direct studies employing this compound for the synthesis of antihypertensive agents are not extensively documented, research on related fluoro-substituted benzimidazole (B57391) derivatives has shown promise in this area. nih.gov These studies have established that benzimidazole-containing compounds can act as potent angiotensin II receptor blockers (ARBs). nih.gov The synthesis of such benzimidazoles often involves the condensation of a substituted o-phenylenediamine (B120857) with an aldehyde. The piperidine (B6355638) ring, a common feature in many antihypertensive drugs, can also be synthesized through multi-component reactions involving aldehydes. researchgate.net Given these synthetic strategies, this compound represents a potential starting material for the creation of novel ARBs and other antihypertensive compounds.

Derivatives of this compound have demonstrated significant potential as antimicrobial and biofilm-eradicating agents. The incorporation of the 2-fluoro-6-methylphenyl moiety into various heterocyclic structures has led to the discovery of compounds with potent activity against a range of pathogens.

Schiff Bases and Related Derivatives:

Schiff bases are a class of compounds that have been extensively studied for their antimicrobial properties. nih.govnih.govjetir.org The condensation of this compound with various amines can lead to Schiff bases with potential antibacterial and antifungal activity. Studies on fluorinated Schiff bases have shown that they can exhibit remarkable activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, fluorinated aldimines have been shown to be active against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. mdpi.com

Oxime Esters and Biofilm Inhibition:

In a study focused on developing new antimicrobial agents, a series of oxime esters were synthesized from various substituted benzaldehydes. researchgate.net While a specific derivative of this compound was not detailed, an oxime ester of a 4-fluoro derivative demonstrated good antioxidant activity, and other derivatives showed significant biofilm inhibition. researchgate.net One particular derivative exhibited promising activity against Staphylococcus aureus and Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 3.9 µg/ml and significant biofilm inhibition activity with an MIC of 2.2 µg/ml. researchgate.net N-substituted hydroxylamine (B1172632) derivatives have also been shown to reduce the biomass of established biofilms of Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. nih.gov

The following table summarizes the antimicrobial potential of related fluorinated compounds, suggesting the promise of this compound derivatives.

| Compound Class | Pathogen(s) | Activity/Findings |

| Fluorinated Aldimines | B. subtilis, E. coli, S. aureus | Remarkable antibacterial activities. mdpi.com |

| Oxime Esters | S. aureus, B. subtilis | Promising antibacterial and biofilm inhibition activity. researchgate.net |

| N-substituted Hydroxylamines | P. aeruginosa, S. aureus, E. coli | Reduction of established biofilm biomass. nih.gov |

The search for novel antioxidant compounds is a significant area of pharmaceutical research. Derivatives of fluorinated benzaldehydes, including those structurally related to this compound, have shown promise as antioxidant agents.

Flavone-4-Oximes:

A study on the antioxidant activity of novel flavone-4-oximes, synthesized from substituted flavones, revealed that a derivative of p-fluoro benzaldehyde (B42025) exhibited antioxidant activity when screened against the ABTS radical. researchgate.net Flavone-4'-carboxaldehyde-O-ethyl oxime was identified as a particularly active compound, showing significant inhibition of superoxide (B77818) anion production and scavenging of the stable DPPH free radical. koreascience.kr

Oxime Esters:

In the same study that highlighted their antimicrobial properties, oxime esters derived from substituted benzaldehydes were also evaluated for their antioxidant potential. researchgate.net An oxime ester of a 4-fluoro derivative was found to have good antioxidant activity in DPPH radical scavenging, superoxide free radical scavenging, and inhibition of lipid peroxidation assays. researchgate.net Studies on 2-thiouracil-5-sulfonamide derivatives also indicated that the presence of electron-donating groups like methyl and electron-withdrawing groups like fluoro on the phenyl ring can be beneficial for antioxidant activity. mdpi.com

| Compound Class | Antioxidant Assay | Findings |

| Flavone-4-Oximes | ABTS, Superoxide anion, DPPH | Exhibited antioxidant activity. researchgate.netkoreascience.kr |

| Oxime Esters | DPPH, Superoxide radical, Lipid peroxidation | Good antioxidant activity observed for a 4-fluoro derivative. researchgate.net |

| 2-Thiouracil-5-Sulfonamides | DPPH | Fluoro-substituted derivatives showed antioxidant potential. mdpi.com |

The development of new antiviral agents is a critical area of research, and fluorinated nucleoside analogs have emerged as a particularly important class of compounds. 2'-Fluoro-6'-methylene-carbocyclic adenosine (B11128) (FMCA) and its phosphoramidate (B1195095) prodrug, FMCAP , are potent inhibitors of the hepatitis B virus (HBV), including drug-resistant strains. nih.govnih.gov

The synthesis of FMCA has been achieved through a multi-step process starting from Vince lactam. nih.gov While this synthetic route does not directly utilize this compound, the presence of the 2'-fluoro moiety is crucial for its anti-HBV activity. nih.gov Molecular modeling studies have indicated that the 2'-fluoro group participates in hydrogen bonding within the active site of the HBV polymerase, which contributes to its potent inhibitory effect. nih.gov The development of efficient synthetic routes to FMCA and related fluorinated nucleosides remains an active area of research. google.comwipo.int

| Antiviral Agent | Target Virus | Mechanism of Action/Key Structural Feature |

| 2'-Fluoro-6'-methylene-carbocyclic adenosine (FMCA) | Hepatitis B Virus (HBV) | Inhibition of HBV polymerase; the 2'-fluoro group is crucial for activity. nih.govnih.gov |

| FMCAP (prodrug of FMCA) | Hepatitis B Virus (HBV) | Enhanced anti-HBV activity compared to FMCA. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to the rational design of new and more effective drug candidates. For derivatives of this compound, the specific substitution pattern on the phenyl ring plays a significant role in determining their biological activity.

The presence of a fluorine atom at the 2-position of the benzene (B151609) ring is known to enhance the lipophilicity and binding affinity of molecules to their biological targets. This can lead to improved potency and selectivity. In the context of benzylamine (B48309) derivatives, fluorine substitution has been shown to enhance cytotoxic effects against cancer cell lines.

The methyl group at the 6-position influences the steric properties and electronic distribution of the molecule. This steric hindrance can affect the conformation of the molecule and its ability to fit into the binding pocket of a receptor or enzyme.

SAR studies on imidazopyridine derivatives as PI3Kα inhibitors revealed that the position of the fluoro substituent on a phenyl ring was critical for activity, with a meta-fluoro substitution being more favorable than ortho or para substitutions. nih.gov In studies of fluorinated pyrimidine (B1678525) derivatives, the planarity between the pyrimidine ring and a substituted aniline (B41778) was noted as being important for the conjugate system. iucr.org Furthermore, in the SAR of classical cannabinoids, the substitution of a fluorine for a hydroxyl group was found to have a significant, and in that case detrimental, effect on CB1 receptor binding, highlighting the nuanced role of fluorine in drug-receptor interactions. nih.gov

Collectively, these findings underscore the importance of the 2-fluoro-6-methylphenyl scaffold in medicinal chemistry. The specific arrangement of the fluoro and methyl groups provides a unique chemical handle that can be used to fine-tune the biological activity of a wide range of derivative compounds.

Ligand-Target Interactions

The strategic incorporation of fluorine into molecular scaffolds is a well-established method in medicinal chemistry to enhance biological activity. In the context of this compound and its derivatives, the fluorine atom plays a crucial role in modulating interactions with biological targets such as enzymes and receptors.

Enzyme and Receptor Binding Affinity Assessments

The presence of a fluorine atom in a ligand can significantly influence its binding affinity and selectivity for specific biological targets. This is attributed to fluorine's high electronegativity and its ability to form favorable interactions, such as hydrogen bonds, with active site residues. For derivatives of this compound, the fluorine atom is noted to enhance binding affinity to molecular targets, which can lead to the inhibition or activation of critical biological pathways.

Research on emixustat (B1264537), a retinoid isomerase (RPE65) inhibitor, and its derivatives has provided concrete evidence of fluorine's impact. A study involving fluorinated analogs of emixustat demonstrated that a single fluorination at the C4 position of the phenyl ring significantly increased the inhibitory potency against RPE65 compared to the parent compound. nih.gov

In a separate line of research, the binding affinities of pyrrolone derivatives, which incorporate a fluorinated phenyl group, were assessed for CC Chemokine Receptors 1 (CCR1) and 2 (CCR2). These receptors are involved in inflammatory responses. The study kept a 2-fluoro-4-bromophenyl group constant while modifying other parts of the molecule to evaluate the impact on binding. The results showed that these compounds could achieve high affinity for both receptors, with some derivatives demonstrating selectivity for one over the other. nih.gov For instance, compound 6 showed affinities of 56 nM for CCR1 and 81 nM for CCR2. nih.gov

| Compound | R1 Substituent | R3 Substituent | CCR1 Ki (nM) | CCR2 Ki (nM) |

|---|---|---|---|---|

| 6 | c-hexyl | Me | 56 | 81 |

| 28 | ethyl | Me | 168 | 66 |

| 30 | c-hexyl | Cl | 40 | ~20 |

| 31 | c-hexyl | Br | 24 | ~20 |

| 43 | c-hexyl | cyclopropyl | 5 | - |

Molecular Modeling and Docking Studies

Molecular modeling and computational docking are invaluable tools for predicting and understanding how ligands like this compound derivatives interact with the binding sites of proteins. These studies provide insights that guide the rational design of more potent and selective inhibitors.

For example, molecular docking has been suggested as a method to predict the binding affinities of compounds like 4-Bromo-2-fluoro-6-hydroxybenzaldehyde with enzymes such as hydrolases. Similarly, docking studies on (2-Fluoro-6-methylphenyl)hydrazine, a derivative of the title compound, have been proposed to model interactions with enzymes like dihydrofolate reductase. In these models, the electronegativity of the fluorine atom is often highlighted for its role in enhancing hydrogen bonding with active-site residues.

A practical application of this approach was demonstrated in a study on 1,2,4-triazine (B1199460) derivatives, which were investigated as potential mTOR inhibitors for their anticancer activity. nih.gov Several of these derivatives were synthesized using fluorinated benzaldehydes, such as 3-fluorobenzaldehyde. Docking studies were performed to understand the binding mode of these compounds within the mTOR active site, helping to rationalize their observed biological activity and guide further structural modifications. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations Related to Fluorine Substitution

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to favorably modulate its properties. researchgate.netnih.gov Fluorine's unique characteristics—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence both the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of a molecule. acs.orgucd.ie

Pharmacokinetic Effects:

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. acs.org Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block or slow down metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes. ucd.ieacs.org This increased metabolic stability often prolongs the drug's duration of action in the body. alfa-chemistry.com

Lipophilicity: In aromatic systems, the addition of fluorine generally increases lipophilicity (the ability to dissolve in fats or lipids). ucd.ie This can enhance a drug's ability to cross cell membranes, potentially leading to improved absorption and distribution to the target site. ucd.iealfa-chemistry.com

Bioavailability: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups. nih.govucd.ie This modulation of pKa can alter a compound's ionization state at physiological pH, which may improve its oral bioavailability. alfa-chemistry.com

Pharmacodynamic Effects:

Binding Affinity and Potency: The electronegativity of fluorine allows it to participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket. researchgate.netresearchgate.net These interactions can alter the ligand's conformation and enhance its binding affinity for the target, thereby increasing its potency. nih.govresearchgate.net

A study on emixustat derivatives for retina therapies provides a clear example of the rational application of these principles. nih.gov The parent drug suffered from rapid metabolic clearance. To address this, researchers designed and synthesized a series of derivatives with strategically placed fluorine atoms to slow down key metabolic transformations, thereby improving the pharmacokinetic profile and maintaining therapeutic concentrations. nih.gov

| Property | Effect of Fluorine Substitution | References |

|---|---|---|

| Metabolic Stability | Increases resistance to metabolic oxidation, prolonging half-life. | acs.orgucd.iealfa-chemistry.com |

| Lipophilicity | Increases in aromatic rings, potentially improving membrane permeability. | ucd.iealfa-chemistry.com |

| Bioavailability | Can be improved by modulating the pKa of nearby functional groups. | nih.govucd.iealfa-chemistry.com |

| Binding Affinity | Often enhanced through favorable interactions with target proteins. | researchgate.netresearchgate.net |

| Potency | Frequently increased as a result of improved binding and PK properties. | nih.govnih.gov |

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-Fluoro-6-methylbenzaldehyde in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides specific information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the aldehyde, aromatic, and methyl protons. The aldehyde proton (CHO) is the most deshielded, appearing as a singlet at approximately δ 10.0 ppm. The methyl group protons (CH₃) also appear as a singlet, typically in the upfield region. The aromatic protons present as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. Based on related structures, these protons are expected in the δ 6.8–7.2 ppm range.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded, with a chemical shift typically found around δ 190-200 ppm. The carbon atom directly bonded to the fluorine (C-F) shows a large one-bond coupling constant (¹JCF) and its chemical shift is significantly influenced by the fluorine's electronegativity. The aromatic carbons and the methyl carbon appear at distinct chemical shifts, with their positions influenced by the electronic effects of the substituents.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected. In analogous fluorinated aromatic compounds, the ¹⁹F chemical shift typically appears in the range of δ -110 to -120 ppm relative to a standard like CFCl₃. ucsb.edu The precise shift and coupling to nearby protons provide confirmation of the fluorine's position on the aromatic ring.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Aldehyde (-CHO) | ~10.0 | Singlet | Highly deshielded due to the electronegative oxygen atom. |

| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet | Complex pattern due to H-H and H-F coupling. | |

| Methyl (-CH₃) | ~2.5 | Singlet | Typical range for a methyl group on an aromatic ring. | |

| ¹³C | Carbonyl (C=O) | 190 - 200 | Singlet (or Doublet due to coupling with F) | Characteristic for aromatic aldehydes. |

| Aromatic (C-F) | 160 - 165 | Doublet | Large ¹JCF coupling constant expected. | |

| Aromatic (C-H, C-C) | 115 - 140 | Multiple signals | Shifts depend on substitution pattern. | |

| Methyl (-CH₃) | ~20 | Singlet | Typical value for an aryl methyl carbon. | |

| ¹⁹F | Aryl Fluoride (B91410) (Ar-F) | -110 to -120 | Multiplet | Coupled to ortho and meta protons. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which is expected in the region of 1690–1710 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). The C-F stretching vibration gives rise to a strong band typically found in the 1000–1400 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: The Raman spectrum provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch is also observable. The symmetric C-H stretching of the methyl group is typically a prominent feature. Computational studies on similar molecules, like 2,3,6-trifluorobenzoic acid, have shown that DFT calculations can accurately predict Raman intensities, aiding in the assignment of complex spectra. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aldehyde C-H | Stretch | 2720, 2820 | Medium | Medium |

| Aldehyde C=O | Stretch | 1690 - 1710 | Strong | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

| Methyl C-H | Stretch | 2850 - 2960 | Medium | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Aryl C-F | Stretch | 1000 - 1400 | Strong | Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula is C₈H₇FO, giving a monoisotopic molecular weight of approximately 138.05 Da. sigmaaldrich.com

Under electron impact (EI) ionization, the molecule will form a molecular ion ([M]⁺•) at m/z 138. The fragmentation of benzaldehydes is well-characterized and typically involves several key pathways. libretexts.orgdocbrown.info For this compound, the expected fragmentation includes:

Loss of a hydrogen radical (H•): This leads to a stable acylium ion ([M-1]⁺) at m/z 137.

Loss of the formyl radical (•CHO): This results in a fluorotolyl cation ([M-29]⁺) at m/z 109.

Loss of carbon monoxide (CO): This rearrangement pathway leads to a fluorotoluene radical cation ([M-28]⁺•) at m/z 110.

Further fragmentation of these primary ions can also occur, providing a characteristic fingerprint for the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions characteristic of a substituted benzaldehyde (B42025), which contains a conjugated system of the benzene (B151609) ring and the carbonyl group.

The primary electronic transitions are:

π → π transitions:* These are typically strong absorptions arising from the excitation of electrons in the aromatic π system. For benzaldehyde derivatives, these are usually observed in the 240-280 nm range.

n → π transitions:* This is a weaker, longer-wavelength absorption resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This band is often observed around 300-340 nm.

The positions of the fluorine and methyl substituents on the ring will cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzaldehyde. Studies on related compounds show that the electronic environment significantly influences UV-Vis absorption properties. rsc.org

X-ray Diffraction (XRD) for Solid-State Characterization

As of the current literature, a single-crystal X-ray diffraction (XRD) structure for this compound has not been reported. However, analysis of structurally similar compounds, such as 2-fluoro-4-bromobenzaldehyde and other halogenated benzaldehydes, provides valuable insights into its likely solid-state characteristics. nih.gov

These related structures typically crystallize in a planar conformation to maximize conjugation between the aromatic ring and the aldehyde group. It is highly probable that this compound adopts an O-trans conformation, where the carbonyl oxygen is oriented away from the ortho-fluoro substituent to minimize steric hindrance. The crystal packing would be influenced by weak intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings.

Computational Chemistry and Quantum Mechanical Calculations

Computational methods, particularly quantum mechanical calculations, are powerful tools for predicting and corroborating the experimental data obtained from spectroscopic analyses. These calculations can provide detailed information on molecular geometry, electronic structure, and vibrational frequencies.

Density Functional Theory (DFT) is a widely used computational method for studying molecules of this type. Studies on analogous substituted benzaldehydes have demonstrated the accuracy of DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)). researchgate.netresearchgate.netacs.org

For this compound, DFT calculations can be employed to:

Determine Conformational Stability: Calculations can predict the relative energies of different rotational isomers (rotamers), such as the O-cis and O-trans forms. For ortho-substituted benzaldehydes, the O-trans conformer is generally found to be more stable. researchgate.net

Predict Molecular Geometry: DFT can provide optimized bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental data if available.

Simulate Vibrational Spectra: Calculation of harmonic vibrational frequencies is a standard output of DFT studies. These calculated frequencies, when appropriately scaled, show excellent agreement with experimental IR and Raman spectra, aiding in the definitive assignment of vibrational modes. nih.govresearchgate.netresearchgate.net

Analyze Electronic Properties: DFT is used to calculate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular dipole moment, which helps in understanding the molecule's reactivity and intermolecular interactions.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, these calculations are typically performed using Density Functional Theory (DFT) methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost. researchgate.netresearchgate.net

The optimization process explores the conformational landscape of the molecule. Due to the presence of the aldehyde group at a position ortho to the methyl and fluoro substituents, rotational isomers (rotamers) are possible. These are typically the O-cis and O-trans conformers, defined by the orientation of the carbonyl oxygen atom relative to the adjacent substituent. Computational studies on similar ortho-substituted benzaldehydes, like 2-bromo-5-fluorobenzaldehyde, have shown that one conformer is generally more stable than the other, with the O-trans isomer often being the lower energy form. nih.gov The planarity of the benzaldehyde group with the benzene ring is largely maintained to maximize conjugation.

Since specific experimental crystallographic data for this compound is not publicly available, theoretical parameters serve as a reliable basis for understanding its geometry. The optimized geometrical parameters for a structurally analogous compound, 2-Chloro-6-fluoro benzaldehyde, calculated at the B3LYP/6-31G(d,p) level, provide a strong predictive model for the bond lengths and angles in this compound. researchgate.net

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C1-C2 | 1.396 | C6-C1-C2 | 117.9 |

| C1-C6 | 1.401 | C1-C2-C3 | 122.8 |

| C2-C3 | 1.388 | C2-C3-C4 | 118.8 |

| C3-C4 | 1.393 | C3-C4-C5 | 120.3 |

| C4-C5 | 1.389 | C4-C5-C6 | 120.5 |

| C5-C6 | 1.400 | C5-C6-C1 | 119.7 |

| C1-C7 | 1.489 | C2-C1-C7 | 124.2 |

| C7-O8 | 1.211 | O8-C7-H9 | 120.7 |

| C6-F12 | 1.353 | F12-C6-C5 | 118.1 |

Note: The data represents calculated values for 2-Chloro-6-fluoro benzaldehyde and serves as an approximation for this compound. Atom numbering corresponds to standard benzaldehyde structures used in computational studies.

Vibrational Frequency Analysis

Vibrational frequency analysis is a theoretical method that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the frequencies of the fundamental vibrational modes and their corresponding intensities can be determined. researchgate.netnih.gov This analysis is crucial for interpreting experimental spectra and assigning specific absorption bands to particular molecular motions.

For this compound, DFT calculations can predict a range of characteristic vibrations:

Carbonyl Stretching (C=O): This is typically a very strong and sharp band in the IR spectrum, expected in the region of 1680-1710 cm⁻¹. schrodinger.com For substituted benzaldehydes, its precise position is sensitive to electronic effects of the ring substituents. tandfonline.com

Aldehyde C-H Stretching: This mode usually appears as a pair of weak to medium bands in the 2800-2900 cm⁻¹ and 2700-2800 cm⁻¹ regions.

Aromatic C-H Stretching: These vibrations occur at wavenumbers above 3000 cm⁻¹.

Aromatic C-C Stretching: These modes appear in the 1400-1600 cm⁻¹ region and are characteristic of the benzene ring.

C-F Stretching: The carbon-fluorine stretching vibration is typically a strong band in the IR spectrum, found in the 1100-1300 cm⁻¹ range.

Methyl Group Vibrations: These include symmetric and asymmetric C-H stretching and bending modes.

A detailed vibrational assignment for the analogous 2-Chloro-6-fluoro benzaldehyde provides a valuable reference for the expected spectral features of this compound. researchgate.net

| Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|

| 3083 | Aromatic C-H Stretch |

| 2877 | Aldehyde C-H Stretch |

| 1711 | C=O Stretch |

| 1590 | Aromatic C-C Stretch |

| 1461 | Aromatic C-C Stretch |

| 1395 | Aldehyde C-H In-plane Bend |

| 1265 | Aromatic C-H In-plane Bend |

| 1165 | C-F Stretch |

| 801 | Aromatic C-H Out-of-plane Bend |

| 665 | C-C-C In-plane Bend |

Note: Data is based on DFT (B3LYP/6-311++G(d,p)) calculations for 2-Chloro-6-fluoro benzaldehyde. researchgate.net PED describes the dominant motion for each mode.

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and chemical reactivity of a molecule. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and that the molecule can be easily excited electronically. schrodinger.comirjweb.com These properties are readily calculated using DFT methods. irjweb.comresearchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the methyl group, while the LUMO is likely concentrated on the electron-withdrawing aldehyde group and the π-system of the ring. The energy gap for substituted benzaldehydes typically falls in a range that reflects significant potential for charge transfer interactions within the molecule. irjweb.comresearchgate.net

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.3 to -7.0 | Electron-donating ability (Ionization Potential) |

| ELUMO | ~ -1.8 to -2.5 | Electron-accepting ability (Electron Affinity) |

| ΔE (HOMO-LUMO Gap) | ~ 4.0 to 4.8 | Chemical Reactivity and Kinetic Stability irjweb.com |

Note: Values are representative based on computational studies of similar aromatic aldehydes and imines. irjweb.comresearchgate.net The exact values for this compound would require specific calculation.

Molecular Dynamics Simulations

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the atomic motions of a system by integrating Newton's laws of motion, allowing researchers to observe conformational changes, solvent interactions, and binding events in a simulated environment. nih.govnih.gov

For this compound, no specific MD simulation studies are currently published. However, this computational technique holds significant potential for its characterization. MD simulations could be employed to: